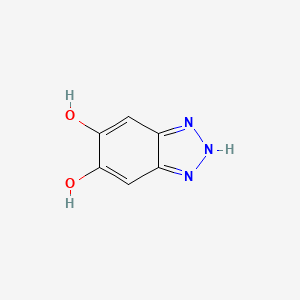

2H-benzotriazol-5,6-diol

Descripción general

Descripción

1H-1,2,3-benzotriazole-5,6-diol is a heterocyclic compound that belongs to the benzotriazole family. Benzotriazoles are known for their stability and versatility in various chemical reactions. This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Properties

Research has indicated that benzotriazoles exhibit antiviral activities against several viruses. Specifically, derivatives of benzotriazole have been tested for their efficacy against RNA and DNA viruses, including Bovine Viral Diarrhea Virus and Human Respiratory Syncytial Virus. These studies demonstrate that modifications on the benzotriazole structure can enhance antiviral activity, making them promising candidates for drug development .

Antimicrobial Activity

Benzotriazole derivatives have shown significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of benzotriazole against Escherichia coli, with Minimum Inhibitory Concentration values indicating effective growth inhibition . The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness as an antimicrobial agent.

Pharmacological Applications

1H-1,2,3-benzotriazole-5,6-diol has been explored for its pharmacological activities beyond antiviral and antimicrobial effects. It has been associated with potential applications in treating various conditions due to its biochemical properties .

Environmental Science

Water Treatment

The transformation of 1H-benzotriazole compounds in aqueous solutions has been studied extensively. Research indicates that ozone can effectively degrade 1H-benzotriazole in water treatment processes. This transformation leads to the formation of various products, including 1H-1,2,3-triazole-4,5-dicarbaldehyde, which can be monitored using mass spectrometry techniques . Such studies are crucial for assessing the environmental impact of benzotriazoles and developing strategies for their removal from wastewater.

Material Science

Corrosion Inhibition

Benzotriazoles are widely recognized as effective corrosion inhibitors for metals. The presence of the triazole ring enhances the compound's ability to form protective films on metal surfaces. This application is particularly relevant in industries where metal components are exposed to corrosive environments .

Polymer Additives

In polymer chemistry, 1H-1,2,3-benzotriazole-5,6-diol is utilized as an additive to improve the stability and performance of polymers. Its incorporation into latex emulsions and paints helps enhance durability and resistance to environmental degradation .

Case Studies

Mecanismo De Acción

Target of Action

The primary targets of 2H-Benzotriazole-5,6-diol are enzymes and receptors in biological systems . The compound’s large conjugated system is capable of forming π–π stacking interactions and hydrogen bond acceptors, making it susceptible to bind with these targets .

Mode of Action

2H-Benzotriazole-5,6-diol interacts with its targets through diverse non-covalent interactions . These interactions allow the compound to bind with enzymes and receptors, thereby influencing their function .

Result of Action

The molecular and cellular effects of 2H-Benzotriazole-5,6-diol’s action depend on its interaction with its targets and the subsequent changes in biochemical pathways. Benzotriazole derivatives have shown potency in treating various conditions such as cancers and microbial infections , suggesting that 2H-Benzotriazole-5,6-diol may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2H-Benzotriazole-5,6-diol. For instance, benzotriazoles are only partly removed in wastewater treatment plants, and a substantial fraction reaches surface water such as rivers and lakes . This environmental persistence could potentially influence the compound’s action.

Análisis Bioquímico

Biochemical Properties

Benzotriazole derivatives are known to interact with various enzymes and receptors in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .

Cellular Effects

Benzotriazole derivatives have shown potential in treating various conditions such as cancers and microbial infections . They have also been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzotriazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzotriazole derivatives have been found to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Benzotriazole derivatives have been studied for their effects at different dosages in animal models .

Metabolic Pathways

Benzotriazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzotriazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzotriazole derivatives are known to be directed to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-benzotriazole-5,6-diol typically involves the reaction of benzotriazole with suitable hydroxylating agents. One common method includes the hydroxylation of benzotriazole using hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the diol.

Industrial Production Methods

Industrial production of 1H-1,2,3-benzotriazole-5,6-diol may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1H-1,2,3-benzotriazole-5,6-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding hydroxy derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products Formed

Oxidation: Formation of benzotriazole-quinones.

Reduction: Formation of hydroxybenzotriazoles.

Substitution: Formation of halogenated or alkylated benzotriazoles.

Comparación Con Compuestos Similares

Similar Compounds

Benzotriazole: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.

2-Hydroxybenzotriazole: Contains only one hydroxyl group, resulting in different reactivity and applications.

5,6-Dimethylbenzotriazole: Substituted with methyl groups instead of hydroxyl groups, affecting its chemical properties.

Uniqueness

1H-1,2,3-benzotriazole-5,6-diol is unique due to the presence of two hydroxyl groups, which significantly enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Actividad Biológica

1H-1,2,3-benzotriazole-5,6-diol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and toxicity profiles.

1H-1,2,3-benzotriazole-5,6-diol is a derivative of benzotriazole, characterized by the presence of hydroxyl groups at the 5 and 6 positions. This structural modification enhances its solubility and reactivity compared to other benzotriazole derivatives. The compound can be synthesized through various chemical methods, including alkylation processes that yield different analogs with varying biological activities.

Mechanisms of Biological Activity

The biological activity of 1H-1,2,3-benzotriazole-5,6-diol has been attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that benzotriazole derivatives can inhibit cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. For instance, 1-amino-benzotriazole (ABT), a related compound, has shown significant induction of CYP2B6 and CYP3A4 in hepatocytes . This suggests that 1H-1,2,3-benzotriazole-5,6-diol may similarly affect these pathways.

- Antiviral Properties : Studies demonstrate that certain benzotriazole derivatives exhibit antiviral activity against viruses such as Hepatitis C Virus (HCV) and West Nile Virus (WNV). The N-alkyl derivatives of benzotriazole have shown promising results in inhibiting helicase activity in these viruses .

- Antimicrobial Activity : Benzotriazoles have also been reported to possess antibacterial properties. For example, compounds derived from benzotriazole have demonstrated effectiveness against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) .

Toxicity and Safety Profile

The toxicity of 1H-1,2,3-benzotriazole-5,6-diol has been assessed through various studies. The LD50 values for related compounds indicate moderate toxicity levels. For instance, sodium tolyltriazole showed an LD50 between 735 and 930 mg/kg in rats . Furthermore, dermal exposure studies indicate potential for irritation but no severe corrosive effects were noted in controlled environments.

Case Studies and Experimental Findings

Several studies have explored the biological activity of benzotriazole derivatives:

- Antiviral Activity Against HCV : A study synthesized N-alkyl derivatives of benzotriazole which were tested for their ability to inhibit HCV helicase. The most active derivatives showed IC50 values around 6.5 µM when DNA was used as a substrate .

- Cytotoxicity Against Cancer Cell Lines : Research on iodinated analogs of benzotriazoles indicated significant cytotoxic effects against cancer cell lines with IC50 values comparable to established chemotherapeutic agents like cisplatin .

- Antimicrobial Efficacy : Benzotriazole derivatives demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with bulky hydrophobic groups exhibited enhanced potency against clinical strains .

Summary Table of Biological Activities

| Activity Type | Compound/Derivative | Target/Pathway | IC50/Effectiveness |

|---|---|---|---|

| Enzyme Inhibition | 1H-benzotriazole | CYP2B6/CYP3A4 | Induction by 12.6-fold |

| Antiviral | N-Alkyl Benzotriazoles | HCV Helicase | IC50 ~ 6.5 µM |

| Antimicrobial | Benzotriazole Derivatives | Various Bacterial Strains | MIC values 12.5–25 µg/mL |

| Cytotoxicity | Iodinated Benzotriazoles | Cancer Cell Lines | Comparable to cisplatin |

Propiedades

IUPAC Name |

2H-benzotriazole-5,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-5-1-3-4(2-6(5)11)8-9-7-3/h1-2,10-11H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKIGTBGYAQOMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNN=C21)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.